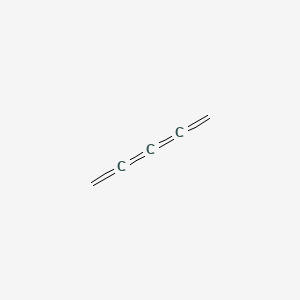

1,2,3,4-Pentatetraene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,4-Pentatetraene is an organic compound with the molecular formula C₅H₄. It is a linear polyene, characterized by a sequence of alternating double and single bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Pentatetraene can be synthesized through the alkenylidene carbene addition to thioketene. This method allows for the selective formation of various types of 1,2,3,4-pentatetraenes and their episulfides . The reaction conditions typically involve thermal, photochemical, and acid-promoted reactions, which result in the formation of novel conjugated thiones .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. Optimization of these methods could lead to more efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Pentatetraene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.

Substitution: Substitution reactions can occur at different positions along the carbon chain, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

1,2,3,4-Pentatetraene has several scientific research applications, including:

Chemistry: The compound is used in studies of conjugated systems and electronic structures. Its unique properties make it a valuable model for understanding polyene behavior.

Materials Science: Due to its conjugated structure, this compound is of interest in the development of organic semiconductors and conductive polymers.

Biology and Medicine:

Mechanism of Action

The mechanism by which 1,2,3,4-pentatetraene exerts its effects is primarily related to its electronic structure The alternating double and single bonds create a conjugated system that can interact with various molecular targets

Comparison with Similar Compounds

Butadiene (C₄H₆): A shorter conjugated diene with similar electronic properties.

Hexa-1,3,5-triene (C₆H₈): A longer conjugated triene with extended conjugation.

Uniqueness: 1,2,3,4-Pentatetraene is unique due to its specific length and conjugation pattern. This makes it an interesting compound for studying the effects of conjugation length on electronic properties and reactivity. Its intermediate length between butadiene and hexa-1,3,5-triene provides a valuable comparison point for understanding trends in conjugated systems.

Properties

InChI |

InChI=1S/C5H4/c1-3-5-4-2/h1-2H2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSWNZFTRPSXHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=C=C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925323 |

Source

|

| Record name | Pentatetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12595-82-3, 21986-03-8 |

Source

|

| Record name | Carbon pentamer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012595823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Pentatetraene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021986038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentatetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B3365704.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B3365725.png)